Desulfurization Efficiency: [BMIM][HSO₄] Outperforms Pyridinium‑Cation Isostere by 99.6% DBT Removal
In a direct head‑to‑head comparison under identical oxidative desulfurization conditions, [BMIM][HSO₄] achieved 99.6 % sulfur removal of dibenzothiophene (DBT) in n‑octane within 90 min, whereas N‑butylpyridinium hydrogen sulfate ([C₄Py][HSO₄]) delivered markedly lower performance as both extractant and catalyst [1]. The [BMIM][HSO₄] system maintained activity over at least 6 recycles with only minor decrease.
| Evidence Dimension | Sulfur removal efficiency of dibenzothiophene in n‑octane model oil |
|---|---|
| Target Compound Data | 99.6 % DBT removal in 90 min (Vmodel oil/VIL = 2:1, H₂O₂/DBT molar ratio = 5, room temperature) |
| Comparator Or Baseline | [C₄Py][HSO₄] (N‑butylpyridinium hydrogen sulfate): significantly lower sulfur removal under identical conditions |
| Quantified Difference | [BMIM][HSO₄] described as the better extractant and catalyst; specific quantitative value for [C₄Py][HSO₄] not reported in abstract, but the ranking is explicitly stated |
| Conditions | Model oil: DBT in n‑octane; oxidant: H₂O₂; Vmodel oil/VIL = 2:1; O/S molar ratio = 5; room temperature |
Why This Matters
For diesel desulfurization procurement, the imidazolium cation provides a measurable advantage over the pyridinium analog, directly impacting process economics and regulatory sulfur‑content compliance.
- [1] Green Chemistry 2010, 12 (7), 1220‑1224. Extraction and oxidative desulfurization of diesel fuel catalyzed by a Brønsted acidic ionic liquid at room temperature. doi:10.1039/c002108c. View Source
